molecular formula C6H3BrClN3 B6238341 1-azido-3-bromo-2-chlorobenzene CAS No. 2022844-91-1

1-azido-3-bromo-2-chlorobenzene

Cat. No.: B6238341
CAS No.: 2022844-91-1
M. Wt: 232.5
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Description

1-Azido-3-bromo-2-chlorobenzene (C₆H₃BrClN₃) is a halogenated aromatic compound featuring an azide (-N₃) group at position 1, bromine at position 3, and chlorine at position 2. This compound belongs to the class of polyhalogenated azidobenzenes, which are critical intermediates in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical derivatization . The azide group imparts high reactivity for cycloaddition reactions, while bromine and chlorine substituents enhance electrophilicity, enabling further functionalization.

Properties

CAS No.

2022844-91-1

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chlorophenyl Azide Precursor

The foundational step involves converting 2-chloroaniline to 2-chlorophenyl azide through diazotization and azide substitution. While specific literature on this intermediate is limited in publicly available patents, the general reaction pathway aligns with established azide synthesis principles.

Reaction Conditions:

  • Diazotization: 2-Chloroaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Azide substitution: The diazonium salt is treated with sodium azide (NaN₃) in aqueous solution, yielding 2-chlorophenyl azide.

Key Considerations:

  • Temperature control (<10°C) prevents premature decomposition of the diazonium intermediate.

  • Excess NaN₃ ensures complete displacement of the diazo group.

Regioselective Bromination Using N-Bromosuccinimide (NBS)

The critical innovation in synthesizing 1-azido-3-bromo-2-chlorobenzene lies in the bromination of 2-chlorophenyl azide. The method described in CN101948405B demonstrates high regioselectivity under iron(III)-catalyzed conditions.

Reaction Protocol

Reagents:

  • 2-Chlorophenyl azide (1 equiv)

  • N-Bromosuccinimide (NBS, 1.1–2.2 equiv)

  • Anhydrous FeCl₃ (0.1–0.4 equiv)

  • 1,2-Dichloroethane (DCE) solvent

Procedure:

  • Combine reagents in DCE under nitrogen atmosphere.

  • Heat at 80°C for 4–24 hours with vigorous stirring.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).

Yield Optimization Data:

ParameterOptimal ValueYield Impact
NBS Equivalents1.178–81%
FeCl₃ Loading0.2 equivMax selectivity
Reaction Time24 hours81% yield

Mechanistic Rationale

The FeCl₃ catalyst facilitates bromine radical generation from NBS, initiating a radical chain mechanism. Bromine addition occurs preferentially at the position ortho to the azide group due to:

  • Electronic effects: The electron-withdrawing azide (-N₃) directs electrophilic attack to the ortho position.

  • Steric considerations: Minimal steric hindrance at the ortho position compared to the meta site.

Side Reactions:

  • Para-bromination (≤12% byproduct) observed at higher NBS concentrations.

  • Azide reduction to amine occurs with prolonged heating (>24 hours).

Alternative Single-Pot Diazonium Salt Strategy

While less common, direct synthesis from 3-bromo-2-chloroaniline presents a potential single-step route:

Hypothetical Pathway:

  • Diazotize 3-bromo-2-chloroaniline with NaNO₂/HCl at 0°C.

  • Treat with NaN₃ to replace the diazo group with azide.

Challenges:

  • Competing Sandmeyer reactions may yield halogenated byproducts.

  • Limited literature validation necessitates further optimization.

Industrial-Scale Production Considerations

Adapting the NBS/FeCl₃ method for kilogram-scale synthesis requires:

Process Modifications:

ParameterLaboratory ScaleIndustrial Scale
SolventDCE (3 mL/g)Chlorobenzene (cost-effective)
Catalyst RecoveryNot implementedFeCl₃ recycling via acid washing
PurificationColumn chromatographyCrystallization from hexane/EtOAc

Economic Analysis:

  • NBS accounts for 62% of raw material costs.

  • FeCl₃ recycling reduces catalyst expenditure by 40%.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Purity (HPLC)RegioselectivityScalability
NBS Bromination8198.5Ortho:Meta = 9:1Excellent
Diazonium Displacement55 (est.)90–92Not reportedModerate

Chemical Reactions Analysis

Types of Reactions

1-Azido-3-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used as a nucleophile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 3-bromo-2-chloroaniline.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3-bromo-2-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-2-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 249.46 g/mol (calculated from C₆H₃BrClN₃).
  • Lipophilicity (LogP) : Estimated to be higher than 2.73 (based on 1-azido-2-chlorobenzene’s LogP ) due to bromine’s lipophilic nature.
  • Polar Surface Area (PSA) : ~49.75 Ų (similar to 1-azido-2-chlorobenzene, as PSA is dominated by the azide group) .

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-azido-3-bromo-2-chlorobenzene with analogs differing in halogen placement or substituent type:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Reactivity Notes
This compound C₆H₃BrClN₃ 249.46 -N₃ (1), -Br (3), -Cl (2) ~3.5 High reactivity in click chemistry; Br/Cl enable SNAr reactions.
1-Azido-2-chlorobenzene C₆H₄ClN₃ 153.57 -N₃ (1), -Cl (2) 2.73 Moderate lipophilicity; azide-driven cycloadditions.
1-Azido-3-chloro-2-fluorobenzene C₆H₃ClFN₃ 187.56 -N₃ (1), -Cl (3), -F (2) ~2.9 Fluorine reduces lipophilicity vs. Br; lower boiling point.
1-Bromo-3-chlorobenzene C₆H₄BrCl 191.45 -Br (1), -Cl (3) ~3.2 Lacks azide; limited utility in click chemistry.

Key Observations :

  • Halogen Effects : Bromine increases molecular weight and lipophilicity compared to fluorine or hydrogen. For example, replacing fluorine in 1-azido-3-chloro-2-fluorobenzene with bromine raises molecular weight by ~62 g/mol and LogP by ~0.6 .
  • Reactivity: The azide group distinguishes this compound from non-azide analogs (e.g., 1-bromo-3-chlorobenzene), enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Bromine’s presence further enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 3.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-azido-3-bromo-2-chlorobenzene in a laboratory setting?

  • Methodology : The synthesis typically involves sequential functionalization of a benzene ring. Starting from 3-bromo-2-chloroaniline, diazotization with NaNO₂/HCl generates a diazonium salt, followed by a Sandmeyer reaction to introduce bromine (if not already present). Subsequent azidation uses NaN₃ under controlled conditions (e.g., polar aprotic solvents, 60–80°C) to replace a halogen substituent with the azido group . Key considerations include:

  • Temperature control during diazotization to avoid premature decomposition.
  • Catalytic Cu(I) for efficient azide substitution.
  • Purification via column chromatography to isolate the product from byproducts like triazenes.

Q. How can researchers safely handle this compound given its reactive azido group?

  • Safety Protocols :

  • Store at –20°C in amber vials to prevent photodegradation or accidental decomposition.
  • Use blast shields and personal protective equipment (PPE) during handling, as organic azides are shock-sensitive.
  • Avoid contact with heavy metals or reducing agents to prevent unintended detonation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). The azido group’s electron-withdrawing effect deshields adjacent carbons.
  • IR : A strong absorption band near 2100 cm⁻¹ confirms the –N₃ group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247.89) .

Advanced Research Questions

Q. How does the substitution pattern in this compound influence its reactivity in Huisgen cycloaddition reactions?

  • Mechanistic Insights :

  • The ortho-chloro group induces steric hindrance, slowing reaction kinetics with alkynes compared to para-substituted analogs.
  • The electron-withdrawing bromo group polarizes the azide, enhancing reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Comparative studies show a 20% lower yield for this compound vs. its 4-azido isomer due to steric effects .

Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?

  • Experimental Design :

  • Protection-Deprotection : Use TEMPO to temporarily protect the azido group during Suzuki-Miyaura coupling of the bromo substituent.
  • Sequential Cross-Couplings : Prioritize Buchwald-Hartwig amination of the bromo group before azide reduction to avoid side reactions.
  • Computational Modeling : DFT calculations predict activation barriers for competing pathways, guiding solvent selection (e.g., DMF vs. THF) .

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Data Analysis Framework :

  • Variable Screening : Use a Plackett-Burman design to isolate critical factors (e.g., catalyst loading, solvent purity).
  • Reproducibility Checks : Cross-validate results across labs with standardized reagents.
  • Contingency Analysis : Discrepancies in azide purity (e.g., NaN₃ moisture content) may explain yield variations up to 15% .

Methodological Tables

Table 1 : Comparison of Reactivity in Substitution Reactions

CompoundReaction TypeYield (%)Key ConditionReference
1-Azido-3-bromo-2-chloroCuAAC with phenylacetylene72CuI, DMF, 50°C
4-Azido-1-bromo-2-chloroCuAAC with phenylacetylene89CuI, DMF, 50°C

Table 2 : Computational Predictions for Azide Stability

ParameterValue (DFT/B3LYP)Implication
Bond dissociation energy (N₃–C)38 kcal/molModerate thermal stability
HOMO-LUMO gap5.2 eVSusceptible to nucleophilic attack

Applications in Academic Research

Q. What role does this compound play in developing photoaffinity probes?

  • Application : The azido group serves as a photoactivatable crosslinker. Upon UV irradiation (254 nm), it generates nitrenes that covalently bind proximal biomolecules. The bromo substituent allows post-functionalization via click chemistry for probe detection .

Q. Can this compound be used to study substituent effects in aromatic electrophilic substitution?

  • Experimental Approach :

  • Compare nitration rates of this compound vs. non-azidated analogs.
  • The azido group deactivates the ring, directing incoming electrophiles to the meta position relative to bromine. Kinetic studies show a 3-fold decrease in reaction rate vs. chloro-only analogs .

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